molecular formula C10H11F2NS B13323888 N-(2,4-Difluorobenzyl)thietan-3-amine

N-(2,4-Difluorobenzyl)thietan-3-amine

Cat. No.: B13323888
M. Wt: 215.26 g/mol
InChI Key: UGWMKFJERJNLQC-UHFFFAOYSA-N
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Description

N-(2,4-Difluorobenzyl)thietan-3-amine is a chemical compound characterized by the presence of a thietane ring and a difluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Difluorobenzyl)thietan-3-amine typically involves the reaction of 2,4-difluorobenzylamine with a thietane precursor. One common method is the nucleophilic substitution reaction where 2,4-difluorobenzylamine reacts with a thietane derivative under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorobenzyl)thietan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2,4-Difluorobenzyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,4-Difluorobenzyl)thietan-3-amine involves its interaction with specific molecular targets. The difluorobenzyl group can enhance binding affinity to certain enzymes or receptors, while the thietane ring can modulate the compound’s overall reactivity and stability. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-Difluorobenzyl)thietan-3-amine is unique due to the combination of the difluorobenzyl group and the thietane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11F2NS

Molecular Weight

215.26 g/mol

IUPAC Name

N-[(2,4-difluorophenyl)methyl]thietan-3-amine

InChI

InChI=1S/C10H11F2NS/c11-8-2-1-7(10(12)3-8)4-13-9-5-14-6-9/h1-3,9,13H,4-6H2

InChI Key

UGWMKFJERJNLQC-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCC2=C(C=C(C=C2)F)F

Origin of Product

United States

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